Beclomethasone 11,21-Ditrifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

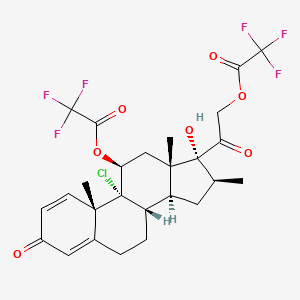

Beclomethasone 11,21-Ditrifluoroacetate is a synthetic corticosteroid used primarily in research settings. It is a derivative of beclomethasone, a well-known anti-inflammatory agent. The compound has a molecular formula of C26H27ClF6O7 and a molecular weight of 600.93 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Beclomethasone 11,21-Ditrifluoroacetate typically involves the esterification of beclomethasone with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The process involves the following steps:

Activation of Beclomethasone: Beclomethasone is first activated by reacting it with a suitable activating agent such as dicyclohexylcarbodiimide (DCC).

Esterification: The activated beclomethasone is then reacted with trifluoroacetic anhydride in the presence of a base such as pyridine.

Purification: The resulting product is purified using chromatographic techniques to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve multiple steps, including crystallization and recrystallization, to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Beclomethasone 11,21-Ditrifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoroacetate groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action

Beclomethasone acts by binding to glucocorticoid receptors in target tissues, leading to the modulation of inflammatory responses. It inhibits the release of inflammatory mediators such as cytokines and leukotrienes, thereby reducing inflammation and associated symptoms in conditions like asthma and allergic rhinitis .

Pharmacokinetics

Upon administration, beclomethasone 11,21-ditrifluoroacetate undergoes rapid hydrolysis to form active metabolites. The primary metabolite, beclomethasone-17-monopropionate, is responsible for most of the drug's therapeutic effects. The pharmacokinetic profile indicates that approximately 95% of the administered dose is converted to this active form in the lungs, allowing for localized action with minimal systemic exposure .

Clinical Applications

1. Asthma Management

Beclomethasone is widely used as a maintenance therapy for asthma. It helps improve lung function and decrease airway hyper-reactivity. Clinical studies have shown that it can significantly reduce the frequency of asthma exacerbations when used regularly .

2. Allergic Rhinitis

The compound is also effective in treating allergic rhinitis by alleviating nasal symptoms such as congestion and sneezing. It has been shown to prevent the recurrence of nasal polyps following surgical removal .

3. Dermatoses Treatment

In dermatology, beclomethasone is utilized for its anti-inflammatory properties in treating corticosteroid-responsive dermatoses. It helps reduce symptoms like itching and redness associated with various skin conditions .

Comparative Efficacy

Clinical trials comparing beclomethasone with other inhaled corticosteroids (ICS) have provided insights into its relative efficacy:

| Drug | Efficacy | Side Effects |

|---|---|---|

| Beclomethasone | Effective in improving FEV1 | Lower incidence of oral thrush |

| Fluticasone Propionate | Higher potency but more side effects | Increased hoarseness observed |

| Budesonide | Comparable efficacy | Similar side effects as beclomethasone |

Studies indicate that while fluticasone may offer greater potency at lower doses, beclomethasone has a favorable safety profile with fewer systemic effects .

Case Studies

Several case studies illustrate the successful application of beclomethasone in clinical settings:

-

Case Study 1: Pediatric Asthma Management

A study involving children aged 5-11 years demonstrated that regular use of beclomethasone significantly reduced asthma symptoms and improved quality of life compared to placebo controls. The children showed marked improvement in lung function tests after 12 weeks of treatment. -

Case Study 2: Adult Allergic Rhinitis

An adult patient with severe allergic rhinitis experienced significant relief from nasal congestion and sneezing after initiating treatment with beclomethasone nasal spray. Symptoms were controlled effectively over a six-month period without significant adverse effects.

Safety Profile

While generally well-tolerated, long-term use of beclomethasone may lead to potential side effects such as:

Mecanismo De Acción

Beclomethasone 11,21-Ditrifluoroacetate exerts its effects by binding to glucocorticoid receptors in cells. This binding leads to the activation or repression of specific genes involved in inflammatory responses. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Comparación Con Compuestos Similares

Similar Compounds

Beclomethasone Dipropionate: Another derivative of beclomethasone with similar anti-inflammatory properties.

Dexamethasone: A potent synthetic corticosteroid with a different molecular structure but similar therapeutic effects.

Prednisolone: A synthetic corticosteroid used in various inflammatory conditions.

Uniqueness

Beclomethasone 11,21-Ditrifluoroacetate is unique due to its trifluoroacetate groups, which enhance its stability and bioavailability compared to other corticosteroids. This makes it a valuable compound for research and potential therapeutic applications .

Propiedades

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-(2,2,2-trifluoroacetyl)oxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,2-trifluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClF6O7/c1-12-8-16-15-5-4-13-9-14(34)6-7-21(13,2)23(15,27)18(40-20(37)26(31,32)33)10-22(16,3)24(12,38)17(35)11-39-19(36)25(28,29)30/h6-7,9,12,15-16,18,38H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,18-,21-,22-,23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYDPUIHRFNRRV-AEQILWRHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(F)(F)F)O)C)OC(=O)C(F)(F)F)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(F)(F)F)O)C)OC(=O)C(F)(F)F)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClF6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.